2-Amino-5-hexynenitrile
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Overview
Description
2-aminohex-5-ynenitrile is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a hexynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-aminohex-5-ynenitrile can be synthesized through a multi-step process involving the reaction of 4-pentyn-1-al with sodium cyanide in the presence of ammonium hydroxide and ammonium chloride. The reaction is typically carried out at room temperature for an hour, followed by heating at 40°C for four hours . Another method involves the use of ammonium acetate and potassium cyanide in acetonitrile and water at 40-45°C .
Industrial Production Methods
Industrial production of 2-aminohex-5-ynenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-aminohex-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-aminohex-5-ynenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminohex-5-ynenitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-aminohex-4-ynenitrile
- 2-aminohex-6-ynenitrile
- 2-aminohept-5-ynenitrile
Uniqueness
2-aminohex-5-ynenitrile is unique due to its specific position of the amino and nitrile groups on the hexynyl chain. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the functional groups influences the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C6H8N2 |
---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-aminohex-5-ynenitrile |
InChI |
InChI=1S/C6H8N2/c1-2-3-4-6(8)5-7/h1,6H,3-4,8H2 |
InChI Key |
VQUMDZXFOFLSSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C#N)N |
Origin of Product |
United States |
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